4-Anilino-3-(4-chlorophenyl)-1-hydroxybutan-2-one
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Overview
Description
4-Anilino-3-(4-chlorophenyl)-1-hydroxybutan-2-one is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound is characterized by the presence of an aniline group, a chlorophenyl group, and a hydroxybutanone moiety, making it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Anilino-3-(4-chlorophenyl)-1-hydroxybutan-2-one typically involves the reaction of aniline with 4-chlorobenzaldehyde under specific conditions. The reaction proceeds through a series of steps, including condensation and reduction, to yield the desired product. Common reagents used in this synthesis include sodium borohydride for reduction and acetic acid as a catalyst.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are carefully controlled to ensure high yield and purity. The use of automated systems for monitoring and controlling temperature, pressure, and reagent addition is crucial for efficient production.
Chemical Reactions Analysis
Types of Reactions
4-Anilino-3-(4-chlorophenyl)-1-hydroxybutan-2-one undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a ketone using oxidizing agents such as potassium permanganate.
Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride.
Substitution: The aniline group can participate in electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nitration using nitric acid and sulfuric acid.
Major Products Formed
Oxidation: Formation of 4-Anilino-3-(4-chlorophenyl)-2-butanone.
Reduction: Formation of 4-Anilino-3-(4-chlorophenyl)-1,2-butanediol.
Substitution: Formation of nitro or halogenated derivatives of the original compound.
Scientific Research Applications
4-Anilino-3-(4-chlorophenyl)-1-hydroxybutan-2-one has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for drug development due to its unique structural features.
Industry: Utilized in the production of specialty chemicals and intermediates for various industrial processes.
Mechanism of Action
The mechanism of action of 4-Anilino-3-(4-chlorophenyl)-1-hydroxybutan-2-one involves its interaction with specific molecular targets. The aniline and chlorophenyl groups allow the compound to bind to enzymes or receptors, potentially inhibiting their activity. This interaction can disrupt cellular processes, leading to the compound’s observed biological effects.
Comparison with Similar Compounds
Similar Compounds
- 4-Anilino-3-(4-fluorophenyl)-1-hydroxybutan-2-one
- 4-Anilino-3-(4-bromophenyl)-1-hydroxybutan-2-one
- 4-Anilino-3-(4-methylphenyl)-1-hydroxybutan-2-one
Uniqueness
4-Anilino-3-(4-chlorophenyl)-1-hydroxybutan-2-one is unique due to the presence of the chlorophenyl group, which imparts distinct electronic and steric properties. This uniqueness can influence the compound’s reactivity and interaction with biological targets, making it a valuable molecule for various applications.
Properties
CAS No. |
918785-04-3 |
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Molecular Formula |
C16H16ClNO2 |
Molecular Weight |
289.75 g/mol |
IUPAC Name |
4-anilino-3-(4-chlorophenyl)-1-hydroxybutan-2-one |
InChI |
InChI=1S/C16H16ClNO2/c17-13-8-6-12(7-9-13)15(16(20)11-19)10-18-14-4-2-1-3-5-14/h1-9,15,18-19H,10-11H2 |
InChI Key |
YHSOUJVJDNTQGA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)NCC(C2=CC=C(C=C2)Cl)C(=O)CO |
Origin of Product |
United States |
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